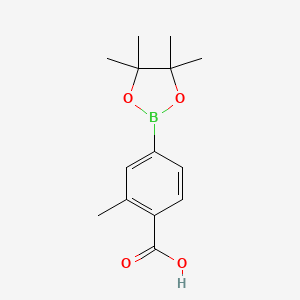

Acide 2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)benzoïque

Vue d'ensemble

Description

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid is a useful research compound. Its molecular formula is C14H19BO4 and its molecular weight is 262.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique : Couplage croisé de Suzuki-Miyaura

Ce composé est essentiel en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Ces réactions sont essentielles pour la formation de liaisons carbone-carbone, un processus fondamental pour la création de molécules organiques complexes. La partie acide boronique du composé réagit avec les halogénures d'aryle ou de vinyle en présence d'un catalyseur au palladium, conduisant à la formation de dérivés biaryles ou de styrène, qui sont des intermédiaires cruciaux dans les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques.

Découverte de médicaments : Modulateurs de la γ-sécrétase

En découverte de médicaments, ce composé sert de réactif pour la synthèse de modulateurs de la γ-sécrétase . Ces modulateurs constituent une classe de médicaments qui pourraient traiter la maladie d'Alzheimer en inhibant sélectivement la production de peptides bêta-amyloïdes, un facteur clé dans la pathogenèse de la maladie.

Science des matériaux : Synthèse de copolymères

Le composé trouve une application en science des matériaux pour la synthèse de nouveaux copolymères . Il est utilisé pour créer des matériaux aux propriétés optiques et électrochimiques spécifiques, essentielles pour le développement de nouveaux dispositifs électroniques tels que les diodes électroluminescentes organiques (OLED) et les cellules solaires.

Chimie médicinale : Inhibiteurs de JAK2

En chimie médicinale, il est utilisé dans la préparation d'amino-pyrido-indol-carboxamides, qui sont des inhibiteurs potentiels de la Janus kinase 2 (JAK2) . Ces inhibiteurs sont importants pour le traitement des maladies myéloprolifératives, offrant une approche thérapeutique pour des maladies telles que la polycythémie vraie et la thrombocythémie essentielle.

Chimie analytique : Étalons chromatographiques

Bien qu'il ne soit pas directement utilisé dans les procédures analytiques, les dérivés de ce composé peuvent servir d'étalons en chromatographie . Ils aident à l'analyse qualitative et quantitative de mélanges complexes, en garantissant que la pureté et la concentration des composants sont mesurées avec précision.

Catalyse : Catalyseurs aux métaux de transition

Le composé est également utilisé en catalyse, en particulier dans les réactions impliquant des catalyseurs aux métaux de transition . Il est utilisé dans les réactions d'hydroboration, où les alcènes et les alcynes sont convertis en boranes, qui sont ensuite transformés en alcools ou autres groupes fonctionnels nécessaires à diverses applications industrielles.

Activité Biologique

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is part of a class of boron-containing compounds known for their diverse pharmacological properties, including enzyme inhibition and potential therapeutic applications in various diseases.

- IUPAC Name : 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid

- Molecular Formula : C13H17BO4

- Molecular Weight : 248.09 g/mol

- CAS Number : 180516-87-4

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes. Notably, boronic acids have been shown to interact with serine proteases and other enzymes through the formation of covalent bonds. The following sections detail specific findings related to the biological activity of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid.

Enzyme Inhibition Studies

Recent studies have highlighted the inhibitory effects of boronic acids on various proteases. For instance:

-

Inhibition of SARS-CoV-2 Mpro :

- A study investigated a library of β-amido boronic acids for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The results indicated that certain derivatives exhibited significant inhibitory activity.

- The compound was tested in vitro and showed an inhibition rate of approximately 23% at a concentration of 20 μM against Mpro .

- Selectivity Against Human Proteases :

Case Study 1: Antiviral Activity

A focused library including 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid was synthesized and screened against SARS-CoV-2 Mpro. The study utilized microscale thermophoresis and enzymatic assays to evaluate binding affinities and inhibition rates. The findings suggested that structural modifications could enhance inhibitory potency .

Case Study 2: Cancer Therapeutics

Research into boronic acids has also explored their potential in cancer therapy. Compounds similar to 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid have been studied for their ability to inhibit tumor-associated proteases. These studies indicate that such compounds can selectively target cancer cells while sparing normal cells .

Data Tables

| Study | Target | Inhibition Rate (%) | Concentration (μM) | Comments |

|---|---|---|---|---|

| Study 1 | SARS-CoV-2 Mpro | 23% | 20 | Selective inhibition |

| Study 2 | Tumor Proteases | Varies | Varies | Potential cancer therapeutic |

Propriétés

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-9-8-10(6-7-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIMFYJDAOJRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681919 | |

| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890839-22-2 | |

| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.